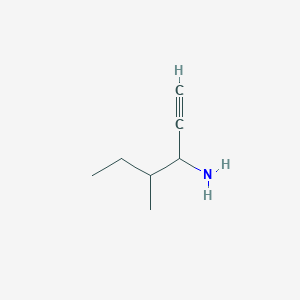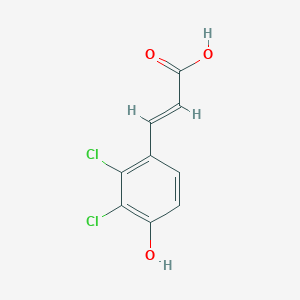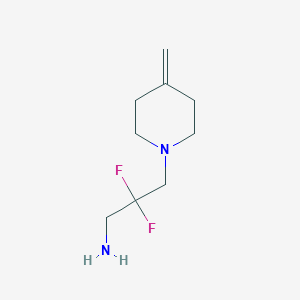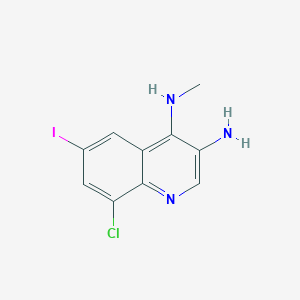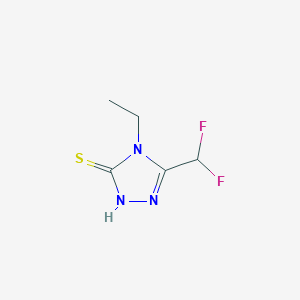
5-(Difluoromethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Difluoromethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring substituted with a difluoromethyl group and an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic transfer of a difluoromethyl group using reagents such as trimethylsilyl difluoromethyl (TMS-CF2H) in the presence of a base . The reaction conditions often involve mild temperatures and the use of solvents like acetonitrile or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Difluoromethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophiles like amines or thiols can react with the difluoromethyl group in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Substituted triazoles with various functional groups.
Applications De Recherche Scientifique
5-(Difluoromethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving sulfur-containing compounds.
Medicine: Investigated for its potential as an antifungal or antibacterial agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 5-(Difluoromethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The triazole ring can form hydrogen bonds with target proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Difluoromethyl-1,2,4-triazole: Lacks the ethyl group, resulting in different chemical properties.
4-Ethyl-1,2,4-triazole-3-thiol: Lacks the difluoromethyl group, affecting its reactivity and applications.
5-Difluoromethyl-4-methyl-1,2,4-triazole-3-thiol: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
5-(Difluoromethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the difluoromethyl and ethyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C5H7F2N3S |
|---|---|
Poids moléculaire |
179.19 g/mol |
Nom IUPAC |
3-(difluoromethyl)-4-ethyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C5H7F2N3S/c1-2-10-4(3(6)7)8-9-5(10)11/h3H,2H2,1H3,(H,9,11) |
Clé InChI |
IZNAHFDNJMIIEY-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NNC1=S)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




methanol](/img/structure/B13154491.png)
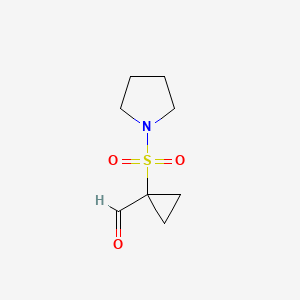
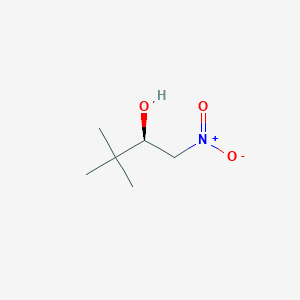
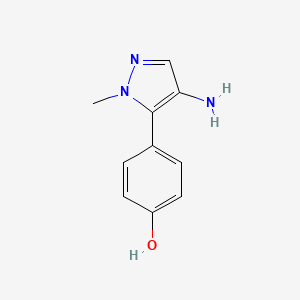
![2-(Chloromethyl)-2-methylbicyclo[2.2.1]heptane](/img/structure/B13154514.png)
